molecular formula C8H8ClNO3S B1404101 2-Chloro-4-(methylsulfonyl)benzamide CAS No. 869586-85-6

2-Chloro-4-(methylsulfonyl)benzamide

Cat. No.: B1404101
CAS No.: 869586-85-6
M. Wt: 233.67 g/mol
InChI Key: CDMGWWIRHCBZHR-UHFFFAOYSA-N
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Description

2-Chloro-4-(methylsulfonyl)benzamide is an organic compound with the molecular formula C8H8ClNO3S. It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the second position and a methylsulfonyl group at the fourth position. This compound is known for its applications in various fields, including medicinal chemistry and materials science.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-(methylsulfonyl)benzamide is the Hedgehog signaling pathway . This pathway plays a crucial role in the development of organs and tissues during embryogenesis . The compound inhibits this pathway by binding to and inhibiting the transmembrane protein Smoothened Homologue (SMO) .

Mode of Action

This compound interacts with its target, SMO, leading to the inhibition of the Hedgehog signaling pathway . This interaction results in the suppression of the pathway, thereby preventing the uncontrolled proliferation seen in conditions like basal cell carcinoma .

Biochemical Pathways

The affected pathway is the Hedgehog signaling pathway. When this pathway is dysregulated or aberrantly activated, it can lead to pathogenesis of diseases like basal cell carcinoma . By inhibiting SMO, this compound prevents the activation of this pathway, thereby controlling the proliferation of cells .

Pharmacokinetics

The pharmacokinetics of this compound are unique. It exhibits saturable plasma protein binding to alpha-1 acid glycoprotein (AAG) and apparent time-dependent bioavailability . This leads to non-linear pharmacokinetics with dose and time, significantly faster time to steady-state, and lower than predicted accumulation . These properties impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the Hedgehog signaling pathway, which in turn controls the proliferation of cells . This can lead to the suppression of tumor growth in conditions like basal cell carcinoma .

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(methylsulfonyl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that the compound can have lasting effects on cellular function, with some changes becoming more pronounced over extended periods of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and behavior .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s availability and effectiveness in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methylsulfonyl)benzamide typically involves the following steps:

    Nitration: The starting material, 2-chlorotoluene, undergoes nitration to form 2-chloro-4-nitrotoluene.

    Reduction: The nitro group in 2-chloro-4-nitrotoluene is reduced to an amine group, resulting in 2-chloro-4-aminotoluene.

    Sulfonation: The amine group is then sulfonated using methylsulfonyl chloride to form 2-chloro-4-(methylsulfonyl)aniline.

    Amidation: Finally, the aniline derivative undergoes amidation with benzoyl chloride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2-Chloro-4-(methylsulfonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Industry: The compound is utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(methylsulfonyl)benzoic acid
  • 2-Chloro-4-(methylsulfonyl)benzoyl chloride
  • 2-Chloro-4-(methylsulfonyl)aniline

Uniqueness

2-Chloro-4-(methylsulfonyl)benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-chloro-4-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMGWWIRHCBZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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